Crystal Ponceau 6R

描述

Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye. It is primarily used in histology for staining fibrin with the MSB Trichrome stain. This compound is soluble in water and slightly soluble in ethanol .

准备方法

Synthetic Routes and Reaction Conditions: Crystal Ponceau 6R is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as a disodium salt .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The azo group in this compound can be reduced to form amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Oxidized derivatives of the azo dye.

Reduction: Aromatic amines.

Substitution: Substituted aromatic compounds.

科学研究应用

Histology and Microscopy

Crystal Ponceau 6R is predominantly used in histology for staining proteins, particularly fibrin, which plays a crucial role in blood clotting and wound healing. It is often employed in the Martius, Scarlet, and Blue (MSB) staining technique:

- MSB Staining Procedure :

- Components : Martius yellow, this compound, Methylene blue.

- Purpose : Differentiates between various tissue components, enhancing visualization under a microscope.

This technique allows researchers to observe structural details of tissues, aiding in the diagnosis of diseases such as cancer.

Diagnostic Assays

This compound is utilized in various diagnostic assays due to its ability to stain proteins effectively. It is commonly used in:

- Western Blotting : For visualizing proteins transferred onto membranes.

- Electrophoresis : To stain proteins in gels post-separation.

Environmental Studies

The degradation of azo dyes like this compound has been extensively studied due to environmental concerns regarding wastewater treatment:

- Enzymatic Degradation Studies : Research has focused on the enzymatic breakdown of this compound using various reducing agents and enzymes. For instance, studies have shown the effectiveness of peroxidase-mediated degradation in wastewater treatment processes .

Case Study 1: Histological Applications

A study published in Histochemistry and Cell Biology demonstrated the effectiveness of MSB staining with this compound for analyzing collagen fibers in tissue samples from atherosclerotic plaques. The results indicated that the dye provided clear differentiation between collagen and other tissue components, facilitating better understanding of cardiovascular diseases .

Case Study 2: Environmental Impact

Research conducted on the degradation kinetics of this compound highlighted its potential for environmental remediation. The study evaluated the dye's breakdown under various conditions and found that certain microorganisms could effectively degrade the dye, suggesting a viable method for treating azo dye-laden wastewater .

Comparison with Other Azo Dyes

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acid Red 44 | C20H12N2Na2O7S2 | Used widely in textiles; similar structure to CP6R. |

| Allura Red AC | C18H14N2Na2O8S2 | FDA-approved food dye; less toxic than CP6R. |

| Tartrazine | C16H9N4Na3O9S2 | Yellow azo dye; used in food; lower mutagenic risk. |

作用机制

The mechanism of action of Crystal Ponceau 6R involves its interaction with specific molecular targets. In histology, it binds to fibrin and collagen fibers, allowing for their visualization under a microscope. The azo group in this compound plays a crucial role in its staining properties, as it forms stable complexes with the target molecules .

相似化合物的比较

Crystal Ponceau 6R is unique due to its specific staining properties and solubility characteristics. Similar compounds include:

Amaranth: Another red azo dye used in histology and as a food colorant.

Ponceau S: A related dye used for staining proteins in gel electrophoresis.

Ponceau BS: Used in similar applications as this compound but with different staining properties

This compound stands out due to its specific applications in histology and its unique chemical properties.

生物活性

Crystal Ponceau 6R (CP6R), also known as Acid Red 44, is a synthetic red azo dye widely used in histology for staining purposes. It has garnered attention not only for its applications in biological staining but also for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of CP6R, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2766-77-0 |

| Molecular Formula | CHNNaOS |

| Molecular Weight | 502.43 g/mol |

| Melting Point | >300°C |

| Appearance | Red powder |

Antimicrobial Activity

Research indicates that CP6R exhibits significant antimicrobial properties. In a study assessing the dye's effectiveness against various bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of CP6R has been evaluated using several assays, including the DPPH radical scavenging assay. Results demonstrated that CP6R effectively scavenges free radicals, suggesting its utility in reducing oxidative stress in biological systems. The IC50 value for DPPH scavenging was reported to be approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of CP6R. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that CP6R induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

-

Enzymatic Degradation Study :

A study conducted by Almaguer et al. (2018) investigated the enzymatic degradation of CP6R using Brassica rapa peroxidase. The findings revealed that the enzyme effectively catalyzes the breakdown of the dye, suggesting a bioremediation application for wastewater treatment involving azo dyes . -

Histological Applications :

In histological techniques, CP6R is utilized for staining fibrin in tissue samples. Its effectiveness in highlighting fibrin structures aids in diagnosing various pathological conditions, particularly in thrombotic diseases .

Research Findings Summary

Recent studies have provided a wealth of data on the biological activities associated with CP6R:

属性

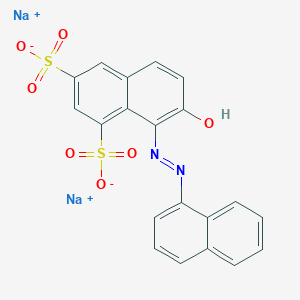

IUPAC Name |

disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGCXLNGEHFIOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021927 | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2766-77-0 | |

| Record name | C.I. 16250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ponceau 6R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 6A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Crystal Ponceau 6R in a research setting?

A1: this compound is a synthetic dye frequently used as a model pollutant in wastewater treatment studies. Researchers investigate its removal from aqueous solutions using various methods, including coagulation-flocculation with natural organic polymers [, , , ].

Q2: How does this compound interact with natural organic polymers during wastewater treatment?

A2: this compound, being an anionic dye, interacts with natural organic polymers (NOPs) through a combination of mechanisms, including:

- Charge Neutralization: The hydrolyzed products of NOPs can neutralize the negative charges present on the dye molecules [].

- Sweep Flocculation: NOPs can form large flocs that entrap the dye molecules, facilitating their removal from the wastewater [].

- Polymer Adsorption: The dye molecules can adsorb onto the surface of the NOPs, either through physical or chemical interactions [, ].

Q3: Can you elaborate on the kinetics of this compound removal using natural organic polymers?

A3: Research indicates that the coagulation-adsorption kinetics of this compound removal using NOPs often align with the pseudo-second-order model []. This suggests that chemisorption, involving the formation of chemical bonds between the dye and the NOP, is the rate-limiting step in the process [].

Q4: What is the structural characterization of this compound?

A4: this compound, also known as Acid Red 44 or C.I. 16250, possesses a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.48 g/mol []. The dye contains three sulfonic acid groups, contributing to its anionic nature and water solubility.

Q5: How does the structure of this compound influence its binding affinity to polycations?

A5: Research involving polycations containing (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units highlights that the binding stability of this compound to these polycations increases with the number of sulfonic acid groups present in the dye molecule [, ]. This suggests a strong influence of electrostatic interactions in the binding process.

Q6: Beyond wastewater treatment, are there other applications where the interaction of this compound with polymers is relevant?

A6: Yes, this compound is also utilized in studies investigating the formation of polyelectrolyte complexes. For instance, it has been employed as a model anionic dye to understand the interactions and complexation behavior with polycations and polyanions, providing insights into the formation and properties of polyelectrolyte complexes [].

Q7: Are there enzymatic methods for degrading this compound?

A7: Yes, research has explored the enzymatic degradation of this compound. One study focused on the use of turnip (Brassica rapa) peroxidase for this purpose, examining the degradation process and its kinetic modeling []. Another study investigated the mechanism of this compound degradation mediated by soybean peroxidase [].

Q8: What are the environmental concerns associated with this compound?

A8: As a synthetic dye commonly used in industrial applications, the release of this compound into the environment, particularly in wastewater, raises concerns about water pollution []. The presence of the dye in water bodies can negatively impact aquatic life and potentially pose risks to human health.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。